molecular formula C24H22INO B038823 Iododesethyltamoxifen aziridine CAS No. 113202-48-5

Iododesethyltamoxifen aziridine

Cat. No.: B038823
CAS No.: 113202-48-5
M. Wt: 465.3 g/mol
InChI Key: YBRBURCLTCCSKW-LLRZNNDMSA-N
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Description

Iododesethyltamoxifen aziridine is a synthetic derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM).

Properties

CAS No.

113202-48-5

Molecular Formula

C24H22INO

Molecular Weight

465.3 g/mol

IUPAC Name

1-[2-[4-[(Z)-2-(125I)iodanyl-1,2-diphenylethenyl]phenoxy]ethyl]aziridine

InChI

InChI=1S/C24H22INO/c25-24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)27-18-17-26-15-16-26/h1-14H,15-18H2/b24-23-/i25-2

InChI Key

YBRBURCLTCCSKW-LLRZNNDMSA-N

SMILES

C1CN1CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)I)C4=CC=CC=C4

Isomeric SMILES

C1CN1CCOC2=CC=C(C=C2)/C(=C(/C3=CC=CC=C3)\[125I])/C4=CC=CC=C4

Canonical SMILES

C1CN1CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)I)C4=CC=CC=C4

Synonyms

IDE-TA
iododeethyl tamoxifen aziridine
iododesethyltamoxifen aziridine

Origin of Product

United States

Preparation Methods

Bromotriarylethylene Metallation

The brominated triarylethylene undergoes metallation using organolithium or Grignard reagents at low temperatures (-78°C). This step generates a reactive intermediate that facilitates subsequent iodination.

Iodination and Aziridinylation

The metallated intermediate reacts with molecular iodine (I₂) to substitute bromine with iodine. Aziridinylation is then achieved using aziridine precursors under anhydrous conditions. This method produces I-Tam-Az at carrier-added levels, with moderate yields (~40–50%). However, the multi-step process introduces challenges in purity and scalability.

Direct Iodination via Trimethylstannyl Precursors

A more efficient approach employs trimethylstannyl triarylethylene precursors for direct iodination.

Preparation of Trimethylstannyl Intermediate

The trimethylstannyl group is introduced via palladium-catalyzed stannylation of a triarylethylene framework. This precursor exhibits enhanced stability and reactivity toward electrophilic iodination.

Radioiodination and Aziridine Formation

Treatment of the stannylated precursor with iodine-125 in the presence of chloramine-T or iodogen rapidly substitutes the stannyl group with iodine. Subsequent aziridinylation under mild conditions (0–25°C) yields [¹²⁵I]I-Tam-Az at no-carrier-added levels. This one-pot method achieves specific activities >200 Ci/mmol and simplifies purification.

Comparative Analysis of Synthesis Methods

Parameter Metallation Route Stannyl Precursor Route
Steps 42
Yield 40–50%70–80%
Specific Activity (Ci/mmol) ≤100>200
Purification Complexity HighModerate
Scalability LimitedHigh

The stannyl precursor method outperforms metallation in yield, specific activity, and operational simplicity. Its single-flask iodination-aziridinylation sequence minimizes intermediate isolation, reducing decomposition risks.

Stabilization and Purification Strategies

Iodoaziridines, including I-Tam-Az, are sensitive to silica gel and acidic conditions. Stability studies demonstrate that basic alumina (activity IV) achieves 53% recovery during flash chromatography, whereas silica gel degrades >80% of the product. Purification protocols must avoid protic solvents and employ argon atmospheres to prevent iodine loss.

Electrochemical Synthesis Advances

Recent work by Holst et al. demonstrates aziridine synthesis via electrogenerated dications4. Applying this to I-Tam-Az could enable radical-free iodination using thianthrenium salts. Preliminary results show 75–90% yields for similar aziridines, suggesting potential for scaling4.

Chemical Reactions Analysis

CGS 19755 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups attached to the piperidine ring.

    Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles. .

Scientific Research Applications

Mechanism of Action

CGS 19755 exerts its effects by binding to NMDA receptors in the brain, thereby inhibiting the binding of glutamate. This inhibition prevents the excitatory effects of glutamate, leading to its anticonvulsant and neuroprotective properties. The compound’s molecular targets include the NMDA receptor subunits, and its pathways involve the modulation of excitatory neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Key Features Mechanism of Action
Iododesethyltamoxifen aziridine Iodinated aromatic ring, desethylated side chain, aziridine group ER antagonism + DNA alkylation
Tamoxifen Non-iodinated, ethylated side chain ER antagonism (competitive inhibition)
4-Hydroxytamoxifen Hydroxylated metabolite of tamoxifen Higher ER-binding affinity than tamoxifen
Mitomycin C Aziridine-containing natural product DNA crosslinking via aziridine and quinone
Tofenamic acid Diphenylamine core with halogen substitution (Cl) COX inhibition (non-steroidal anti-inflammatory)
  • Iodination Impact: The iodine atom in this compound likely enhances lipophilicity and receptor-binding kinetics compared to non-halogenated tamoxifen derivatives. Structural analogs like thyroxine (T4) and triiodothyronine (T3) demonstrate that iodination can significantly alter bioactivity and target specificity .
  • Aziridine Role: Unlike tamoxifen, the aziridine group enables covalent DNA adduct formation, akin to mitomycin C. However, mitomycin C’s quinone moiety facilitates redox cycling, increasing toxicity—a feature absent in this compound .

Pharmacological and Toxicological Profiles

  • Receptor Affinity : While tamoxifen exhibits an IC50 of ~1 nM for estrogen receptors (ERα), iodination may reduce ER affinity due to steric hindrance but improve off-target effects (e.g., kinase inhibition) .
  • Cytotoxicity : Aziridine-containing compounds like thiotepa (IC50: 0.5–5 µM in leukemia cells) show potent alkylation-driven cytotoxicity. This compound’s dual mechanism may lower IC50 values in ER+ cancers compared to tamoxifen (IC50: ~10 µM) .

Q & A

Q. What experimental protocols are recommended for synthesizing Iododesethyltamoxifen aziridine, and how do reaction conditions influence yield?

Synthesis of aziridine derivatives typically involves cyclization or annulation reactions. For example, aziridine formation via carbamate annulation has been achieved using Ag₂CO₃ as a base, yielding 70% under optimized conditions . Key parameters include solvent choice (e.g., THF), reactant molarity (1.5 mol/L), and reaction time (8 hours). To adapt this to this compound, consider substituting precursors with iodinated tamoxifen derivatives and monitoring iodine stability under high-temperature conditions.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Structural confirmation requires multi-modal analysis:

  • NMR : Use ¹H, ¹³C, and 2D techniques (COSY, HSQC, HMBC) to resolve aziridine ring strain and iodine substituent effects on chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from iodine .
  • FTIR : Identify vibrational modes (e.g., C-N stretching at ~1,100 cm⁻¹) and compare to aziridine reference spectra .
  • HPLC/GC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm).

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Detailed Protocols : Document reaction parameters (e.g., CO₂ pressure, solvent purity) and analytical conditions (e.g., NMR acquisition settings) to minimize variability .
  • Reference Standards : Use commercially available aziridine derivatives (e.g., mitomycin C) for spectral comparison .
  • Supplementary Data : Publish raw spectra, chromatograms, and crystallographic data (if available) in supporting information .

Advanced Research Questions

Q. How do computational models predict the biological interaction mechanisms of this compound?

Density-functional theory (DFT) and molecular docking can elucidate binding affinities. For example:

  • DFT : Calculate electron density distributions to predict reactive sites (e.g., aziridine’s strained ring for DNA alkylation) .
  • Docking Simulations : Model interactions with estrogen receptors (target of tamoxifen derivatives) using software like AutoDock Vina. Validate with experimental IC₅₀ values from cytotoxicity assays .

Q. What contradictions exist in reported biological activities of aziridine derivatives, and how can they be resolved?

Some aziridine-phosphine hybrids exhibit strong antibacterial activity but lack tumor selectivity . To resolve discrepancies:

  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. L929) to identify selective cytotoxicity thresholds .
  • Mechanistic Profiling : Use transcriptomics to differentiate apoptosis pathways (e.g., mitochondrial vs. death receptor-mediated) triggered by iodine substituents .

Q. What strategies optimize the stability of this compound in aqueous and biological matrices?

  • pH Buffering : Stabilize the aziridine ring by maintaining pH > 7 to prevent hydrolysis .
  • Lyophilization : Store lyophilized samples at -80°C to minimize degradation.
  • Serum Stability Assays : Quantify half-life in fetal bovine serum (FBS) using LC-MS/MS .

Guidelines for Data Presentation

  • Figures : Use Watson Hamiltonian models to plot rotational energy levels in vibrational spectra .
  • Tables : Include error margins (e.g., ±SD for triplicate experiments) and statistical significance (p < 0.05) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .

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